Pomaglumetad methionil (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY2140023 (hydrochloride), also known as pomaglumetad methionil, is an investigational drug developed by Eli Lilly and Company. It is a prodrug that, once administered, is metabolized to produce the active metabotropic glutamate receptor 2/3 agonist called LY404039. This compound is primarily being investigated for its potential use in treating schizophrenia and other neuropsychiatric conditions .
Preparation Methods
The synthesis of LY2140023 involves several steps, starting from the preparation of key intermediates. One of the critical steps includes the cyclopropanation reaction leading to the formation of a cyclopropane intermediate. This is followed by hydroboration and subsequent reactions to yield the final product .
Cyclopropanation: The reaction involves thiophene, Rh2(oct)4, and BH3⋅SMe2 in tetrahydrofuran at 5°C for 6 hours.
Hydroboration: The intermediate is treated with borane-tetrahydrofuran complex.
Subsequent Reactions: These include reactions with various reagents such as NMO, DIPEA, and others to yield the final product.
Chemical Reactions Analysis
LY2140023 undergoes several types of chemical reactions, including hydrolysis and oxidation.
Scientific Research Applications
LY2140023 has been extensively studied for its potential therapeutic applications in treating schizophrenia and other neuropsychiatric disorders. It functions as a selective agonist for the metabotropic glutamate receptors 2 and 3, which are implicated in the modulation of glutamate neurotransmission .
Mechanism of Action
LY2140023 is a prodrug that is metabolized to produce LY404039, an active metabotropic glutamate receptor 2/3 agonist. This agonist reduces the presynaptic release of glutamate in brain regions where these receptors are expressed. Unlike traditional antipsychotics, LY404039 does not directly interact with dopamine or serotonin receptors . Instead, it modulates glutamate neurotransmission, which is thought to contribute to its antipsychotic effects .
Comparison with Similar Compounds
LY2140023 is unique in its mechanism of action as a metabotropic glutamate receptor 2/3 agonist. Similar compounds include other metabotropic glutamate receptor agonists such as LY404039 and other investigational drugs targeting the same receptors .
Properties
IUPAC Name |
(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7S2.ClH/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H/t5-,6+,7+,8-,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYRTJLEXFSWRJ-LBMFEJOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.